
4-Chloro-2,7-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,7-dimethylquinoline (4-CDMQ) is a synthetic organic compound belonging to the quinoline family of compounds. It has been used in a variety of scientific applications, including the synthesis of other compounds, research into the mechanism of action of drugs, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Evaluation in Cancer Research
- Synthesis and Cytotoxicity Evaluation : A study synthesized a series of 4-aminoquinoline derivatives by reacting 4-chloro-7-substituted-quinolines with various amines, including the evaluation of their cytotoxic effects on human breast tumor cell lines. One derivative showed significant potency against specific cell lines, suggesting the potential of 4-aminoquinoline as a prototype molecule for anticancer agents (Zhang et al., 2007).
Exploration in Drug Synthesis and Biological Activity
- Chloroquine-containing Compounds : Research on chloroquine (CQ) and its derivatives, including 4-aminoquinolines, highlighted their potential in managing various diseases beyond their antimalarial effects. The study discussed the chemical structures and potential therapeutic applications of these compounds, emphasizing the need for further exploration of 4-aminoquinolines in cancer therapy (Njaria et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Structure Analysis : A study focused on synthesizing a compound involving 4-chloro-2,7,8-trimethylquinoline and its structural determination through X-ray diffraction. The research provided insights into the energy and structural characteristics of the compound, contributing to the understanding of its chemical properties (Tkachev et al., 2017).
Antimicrobial Activity
- Antibacterial Activity of Quinoline Derivatives : Another research synthesized 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives from 4-chloroquinoline and tested their activity against various bacterial strains. The study indicated the potential of these derivatives in developing new antimicrobial agents (Kayirere et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a unique chemical used in early discovery research , and its specific targets are still under investigation.
Pharmacokinetics
Its impact on bioavailability is unknown. The compound’s physical properties, such as its predicted boiling point of 2859±350 °C and density of 1188±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
As a unique chemical used in early discovery research , its specific effects are still under investigation.
Propriétés
IUPAC Name |
4-chloro-2,7-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLSHUULSRGNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


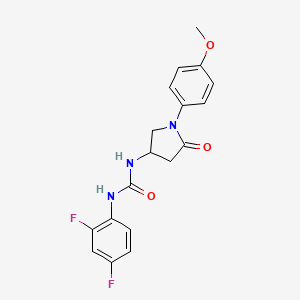
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B3009905.png)
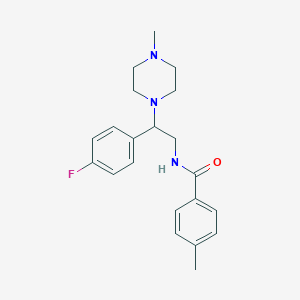
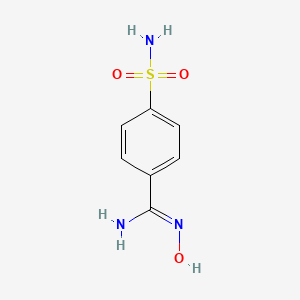

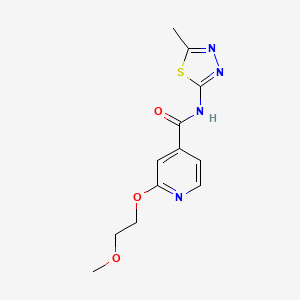
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)
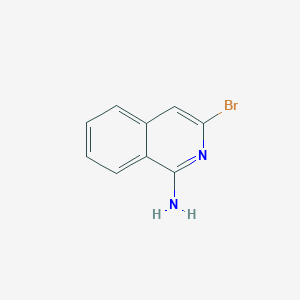
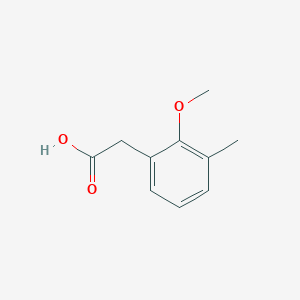
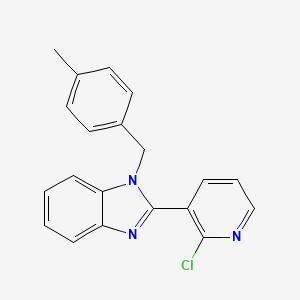
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)